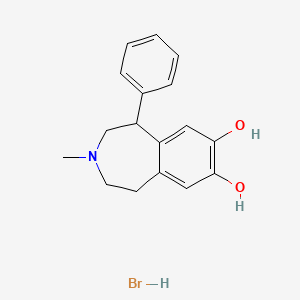

SKF-75670 hydrobromide

説明

特性

IUPAC Name |

3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTPHNVUAVFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978339 | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62717-63-9 | |

| Record name | SK&F 75670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Dopamine D1 Receptor Binding Affinity of SKF-75670 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of SKF-75670 hydrobromide, a partial agonist of the dopamine D1 receptor. Due to the limited availability of specific quantitative binding data for SKF-75670 in publicly accessible literature, this guide also includes comparative data for other relevant SKF compounds that target the dopamine D1 receptor. The guide details a standard experimental protocol for determining receptor binding affinity and illustrates the canonical D1 receptor signaling pathway.

Quantitative Binding Affinity Data

Table 1: Comparative Dopamine D1 Receptor Binding Affinities of various SKF compounds

| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Reference |

| SKF 83959 | Dopamine D1 | Primate | Radioligand Binding | Not Specified | - | 6.72 | [1] |

| SKF 38393 | Dopamine D1 | Not Specified | Radioligand Binding | Not Specified | 1 | - | [2] |

| SKF 81297 | Dopamine D1 | Human | Radioligand Binding | [3H]-SCH23390 | 15 | 7.82 | [3] |

| SKF 81297 | Dopamine D1 | Rat | Radioligand Binding | Not Specified | 1.99 | 8.7 | [3] |

| SKF-83566 | Dopamine D1 | Not Specified | Antagonism Assay | Not Specified | 1-3 | - | [4] |

Table 2: Functional Activity of SKF Compounds at the Dopamine D1 Receptor

| Compound | Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (%) | Reference |

| SKF 38393 | cAMP Assay | HEK Human D1 | 56 | 93 | [5] |

| SKF 81297 | cAMP Assay | HEK293 | 4.7 | - | [3] |

Experimental Protocols: Radioligand Binding Assay

The following protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound like SKF-75670 for the dopamine D1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in D1 receptors (e.g., porcine striatum).

-

Radioligand: [3H]-SCH23390, a selective D1 receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a potent D1 antagonist (e.g., (+)-butaclamol or unlabeled SCH23390).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-SCH23390 (typically at or below its Kd).

-

Increasing concentrations of the test compound (SKF-75670).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

SKF-75670, as a dopamine D1 receptor agonist, is expected to activate the canonical Gs protein-coupled signaling pathway.

Dopamine D1 Receptor Signaling Pathway

Binding of an agonist like SKF-75670 to the D1 receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gαs/olf. The activated Gαs subunit, with GTP bound, dissociates from the βγ subunits and stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to various cellular responses.[6][7][8]

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like SKF-75670.

References

- 1. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 8. dopamine signaling pathwayRat Genome Database [rgd.mcw.edu]

The Genesis of a Dopamine D1 Receptor Modulator: A Technical Guide to the Discovery and History of SKF-75670

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological profile of SKF-75670, a notable partial agonist of the dopamine D1 receptor. The document details its synthesis, mechanism of action, and significant findings from key in vitro and in vivo studies. All quantitative data are presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this compound's scientific journey.

Introduction: The Quest for Dopamine D1 Receptor Ligands

The development of selective ligands for dopamine receptor subtypes has been a cornerstone of neuroscience research, aimed at unraveling the complex roles of dopamine in motor control, cognition, and reward pathways. The benzazepine class of compounds emerged as a promising scaffold for targeting the D1 receptor. Within this chemical family, SKF-75670 (7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) was identified as a compound of interest due to its distinct pharmacological profile as a partial D1 receptor agonist. This guide traces the scientific path of SKF-75670, from its chemical synthesis to its characterization in various experimental models.

Discovery and Historical Development

The history of SKF-75670 is intrinsically linked to the broader exploration of benzazepine derivatives as dopamine receptor agonists. While a singular "discovery" paper is not readily identifiable in the public domain, the development of SKF-75670 can be understood as a progression from the foundational work on other D1 agonists, most notably SKF 38393.

Synthesis:

The primary route for the synthesis of SKF-75670 involves the N-methylation of its precursor, SKF 38393 (1-phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol). This reaction is typically achieved using a methylating agent such as methyl iodide in the presence of a non-nucleophilic base like N-ethyldiisopropylamine. The resulting product is then purified using techniques like semi-preparative cation exchange High-Performance Liquid Chromatography (HPLC)[1].

A plausible synthetic workflow for the core tetrahydro-3-benzazepine scaffold is outlined below.

Pharmacological Profile

SKF-75670 is characterized as a partial agonist at the dopamine D1 receptor. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like dopamine. It is also reported to act as a cocaine antagonist[2].

In Vitro Pharmacology

While specific Ki and EC50 values for SKF-75670 are not consistently reported in readily available literature, data for the closely related precursor, SKF 38393, provides a useful reference point for the affinity of this class of compounds for dopamine receptors.

Table 1: Representative Binding Affinities (Ki) for SKF 38393

| Receptor | Ki (nM) |

| Dopamine D1 | ~1 |

| Dopamine D5 | ~0.5 |

| Dopamine D2 | ~150 |

| Dopamine D3 | ~5000 |

| Dopamine D4 | ~1000 |

Data for SKF 38393, the precursor to SKF-75670.

Mechanism of Action: D1 Receptor Signaling

Activation of the dopamine D1 receptor by an agonist like SKF-75670 initiates a well-characterized intracellular signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gsα subunit.

Experimental Protocols

In Vitro: Adenylyl Cyclase Activity Assay

This protocol outlines a general method for assessing the ability of SKF-75670 to stimulate cAMP production, a hallmark of D1 receptor activation.

Objective: To determine the EC50 of SKF-75670 for adenylyl cyclase activation in a cell line expressing the human dopamine D1 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

SKF-75670 hydrobromide.

-

Dopamine (as a full agonist control).

-

A selective D1 antagonist (e.g., SCH 23390) for validation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Multi-well plates (384-well).

Procedure:

-

Cell Culture: Culture the D1-HEK293 cells to ~80-90% confluency.

-

Cell Plating: Harvest the cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a predetermined density.

-

Compound Preparation: Prepare a serial dilution of SKF-75670 in assay buffer. Also, prepare serial dilutions of dopamine.

-

Compound Addition: Add the diluted compounds to the respective wells. Include wells with assay buffer only (basal), and wells with a maximal concentration of dopamine (positive control).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo: Locomotor Activity in MPTP-Treated Marmosets

This protocol describes a general procedure to evaluate the effects of SKF-75670 on motor function in a primate model of Parkinson's disease.

Objective: To assess the effect of SKF-75670 on locomotor activity in common marmosets rendered parkinsonian by MPTP administration.

Animals: Adult common marmosets (Callithrix jacchus).

Procedure:

-

MPTP Administration: Induce a parkinsonian state by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The dosing regimen should be carefully calibrated to produce stable motor deficits.

-

Baseline Assessment: After the development of stable parkinsonian symptoms, assess baseline locomotor activity. This can be done by placing the animals in a novel cage and recording their activity using automated photobeam detection systems or video tracking software.

-

Drug Administration: Administer SKF-75670 via intraperitoneal (i.p.) injection at various doses (e.g., 2.5-10 mg/kg)[2]. A vehicle control group should be included.

-

Locomotor Activity Recording: Immediately after drug administration, place the marmosets in the activity monitoring cages and record locomotor activity for a defined period (e.g., 2 hours).

-

Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks). Compare the activity levels between the different dose groups and the vehicle control group using appropriate statistical tests.

In Vivo: Cocaine Discrimination in Monkeys

This protocol outlines a method to study the cocaine-antagonist properties of SKF-75670.

Objective: To determine if SKF-75670 can antagonize the discriminative stimulus effects of cocaine in monkeys.

Animals: Rhesus or squirrel monkeys trained to discriminate cocaine from saline.

Procedure:

-

Drug Discrimination Training: Train the monkeys in a two-lever operant chamber. Responses on one lever are reinforced (e.g., with food pellets) following an injection of cocaine, while responses on the other lever are reinforced after a saline injection. Training continues until the monkeys reliably press the correct lever based on the injection they received.

-

SKF-75670 Pretreatment: Before a test session, administer SKF-75670 via intramuscular (i.m.) injection at various doses (e.g., 0.3 and 1.0 mg/kg)[2].

-

Cocaine Administration and Testing: After the pretreatment period, administer the training dose of cocaine and place the monkey in the operant chamber. Record the number of responses on each lever.

-

Data Analysis: Calculate the percentage of responses on the cocaine-appropriate lever. A dose-dependent decrease in responding on the cocaine-appropriate lever in the presence of SKF-75670 would indicate antagonism of cocaine's discriminative stimulus effects.

Conclusion

SKF-75670 represents an important tool compound in the study of dopamine D1 receptor function. Its development as a partial agonist has contributed to our understanding of the nuanced roles of D1 receptor signaling in both normal physiology and pathological states, including Parkinson's disease and drug addiction. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers seeking to utilize or further investigate this intriguing benzazepine derivative. Future research could focus on elucidating the precise structural determinants of its partial agonism and further exploring its therapeutic potential.

References

SKF-75670 Hydrobromide as a Cocaine Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. A primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to a surge of synaptic dopamine and subsequent overstimulation of post-synaptic dopamine receptors, particularly the D1 receptor (D1R). This document provides a technical overview of SKF-75670 hydrobromide, a dopamine D1 receptor partial agonist, and explores its mechanism and potential as a functional cocaine antagonist. By competitively binding to the D1 receptor and providing a moderate, baseline level of stimulation, SKF-75670 can occupy the receptor and blunt the euphoric and stimulant effects driven by high concentrations of cocaine-induced dopamine. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows pertinent to its study.

Mechanism of Action: D1 Receptor Partial Agonism

SKF-75670 is classified as a partial agonist at the dopamine D1 receptor.[1] The therapeutic hypothesis for its use in cocaine antagonism is rooted in this specific pharmacological action.

-

Cocaine's Action: Cocaine is a potent dopamine reuptake inhibitor. It binds to and blocks the dopamine transporter (DAT), preventing the reabsorption of dopamine from the synaptic cleft. This leads to a rapid and substantial increase in extracellular dopamine concentrations, causing intense activation of D1 and D2 receptors, which is strongly linked to its reinforcing and addictive properties.[2]

-

SKF-75670's Modulatory Role: As a partial agonist, SKF-75670 binds to the D1 receptor but elicits a submaximal response compared to the full endogenous agonist, dopamine. In the presence of cocaine, when synaptic dopamine levels are pathologically high, SKF-75670 competes with dopamine for the D1 receptor binding site. By occupying the receptor, it prevents the excessive stimulation by dopamine, thereby acting as a functional antagonist and attenuating cocaine's behavioral effects.[1][3] At the same time, its intrinsic agonist activity may help stabilize D1 receptor signaling, potentially reducing craving and withdrawal symptoms.

Signaling Pathways and Antagonistic Interaction

Dopamine D1 receptors are canonical G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit. Activation of this pathway stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating neuronal excitability and gene expression.

Quantitative Data

While extensive quantitative data for SKF-75670 is not widely available in published literature, its profile can be understood in the context of other well-characterized D1 partial agonists. The following tables summarize relevant data.

Table 1: Pharmacological Profile of D1 Receptor Partial Agonists

| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference Compound |

| SKF-75670 | Dopamine D1 Receptor | Data not available | Partial Agonist | N/A |

| SKF 38393 | Dopamine D1 Receptor | ~1 nM | Partial Agonist | Yes |

| SKF 38393 | Dopamine D5 Receptor | ~0.5 nM | Partial Agonist | Yes |

| SKF 38393 | Dopamine D2 Receptor | ~150 nM | Weak Antagonist | Yes |

Data for the prototypical D1 partial agonist SKF 38393 is provided for context.

Table 2: In Vivo Behavioral Effects as a Cocaine Antagonist

| Compound | Species | Behavioral Assay | Dosage | Effect |

| SKF-75670 | Monkeys | Cocaine Discrimination & Rate-Altering Effects | 0.3 and 1.0 mg/kg, i.m. | Antagonizes cocaine's effects.[1] |

| SKF 77434 | Rhesus Monkeys | Cocaine Self-Administration | 1.0 mg/kg/day | Moderate, persistent rightward shift in the cocaine dose-effect function.[4] |

| SKF 77434 | Rhesus Monkeys | Cocaine Self-Administration | 3.2-5.6 mg/kg/day | Downward displacement of the cocaine dose-effect function.[4] |

| SKF 38393 | Mice | Cocaine-Induced Locomotion | N/A | Dose-dependently shifts cocaine dose-effect curve to the right and decreases maximal effect.[5] |

Experimental Protocols

The evaluation of SKF-75670 as a cocaine antagonist involves a suite of standard preclinical assays.

Dopamine D1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the D1 receptor.

Methodology:

-

Membrane Preparation: Striatal tissue (rich in D1 receptors) from rodents is dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at high speed, and the resulting pellet containing the membrane fraction is washed and resuspended.

-

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH23390) and varying concentrations of the unlabeled test compound (SKF-75670).

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound ligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D1 antagonist) from total binding. The inhibitory constant (Ki) of SKF-75670 is then calculated from its IC50 value using the Cheng-Prusoff equation.

Cocaine-Induced Locomotor Activity

This assay assesses the ability of SKF-75670 to block the hyperlocomotor effects of cocaine in rodents.

Methodology:

-

Apparatus: An open-field arena (e.g., 40x40 cm) equipped with automated infrared photobeam detectors or an overhead video tracking system.

-

Acclimation & Habituation: Animals are first acclimated to the testing room. On the test day, they are placed in the arena for a 30-60 minute habituation period to allow exploratory behavior to subside to a stable baseline.

-

Drug Administration: Animals are divided into four groups: (1) Vehicle + Saline, (2) Vehicle + Cocaine, (3) SKF-75670 + Saline, and (4) SKF-75670 + Cocaine. SKF-75670 or its vehicle is administered first (e.g., 30 minutes before the second injection).

-

Testing: Immediately following the cocaine or saline injection, each animal is placed back into the open-field arena, and locomotor activity (e.g., total distance traveled, horizontal beam breaks) is recorded for a set period (e.g., 30-60 minutes).

-

Data Analysis: The primary endpoint is the total distance traveled. A significant reduction in locomotor activity in the SKF-75670 + Cocaine group compared to the Vehicle + Cocaine group indicates an antagonistic effect.[6]

Cocaine Self-Administration

This operant conditioning model is the gold standard for assessing the reinforcing effects of drugs and the potential of a compound to reduce them.

Methodology:

-

Surgery: Animals (typically rhesus monkeys or rats) are surgically implanted with an intravenous catheter.

-

Acquisition: Animals are placed in an operant chamber and trained to press a lever to receive an intravenous infusion of cocaine. This is typically done under a Fixed-Ratio (FR) schedule of reinforcement (e.g., FR-30, where 30 lever presses result in one infusion).

-

Stable Baseline: Training continues until the animal demonstrates a stable pattern of self-administration, establishing a baseline dose-effect curve for cocaine.

-

Antagonist Testing: Once a stable baseline is achieved, the effects of SKF-75670 are tested. Before a session, the animal receives a pretreatment with either vehicle or a dose of SKF-75670.

-

Data Analysis: The primary measure is the number of cocaine infusions self-administered per session. A successful antagonist will shift the cocaine dose-effect curve to the right (requiring more cocaine to achieve the same effect) or downward (reducing the maximum reinforcing effect).[4] A reduction in cocaine self-administration without a corresponding decrease in responding for another reinforcer (e.g., food) indicates a specific effect on cocaine's reinforcing properties rather than general motor impairment.

Conclusion and Future Directions

This compound, as a dopamine D1 receptor partial agonist, demonstrates a clear mechanism of action for functioning as a cocaine antagonist. Preclinical data in non-human primates confirms its ability to attenuate the behavioral effects of cocaine.[1] The strategy of using a partial D1 agonist is compelling because it may block the reinforcing highs of cocaine use while maintaining a baseline level of D1 tone, which could potentially mitigate anhedonia and craving during abstinence.

However, the clinical development of D1-targeted ligands has been challenging. Future research should focus on obtaining a more complete pharmacological profile of SKF-75670, including specific binding affinities and functional efficacies across all dopamine receptor subtypes. Further preclinical studies are warranted to evaluate its effects on cocaine self-administration under different schedules of reinforcement and its potential to prevent relapse. These efforts will be crucial in determining if SKF-75670 or structurally related compounds can be viable candidates for the treatment of cocaine use disorder.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diminished Role for Dopamine D1 Receptors in Cocaine Addiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine D1- and D2-like receptor mechanisms in relapse to cocaine-seeking behavior: effects of selective antagonists and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral effects of cocaine: interactions with D1 dopaminergic antagonists and agonists in mice and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cocaine-induced locomotor activity is increased by prior handling in adolescent but not adult female rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of SKF-75670 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a synthetic compound recognized for its activity as a partial agonist at the dopamine D1 receptor. This technical guide provides a comprehensive overview of its in vitro pharmacological profile, presenting key quantitative data from receptor binding and functional assays. Detailed experimental protocols for the cited assays are included to facilitate study replication and further investigation. The guide also features visualizations of the principal signaling pathway and experimental workflows to enhance understanding.

Receptor Binding Profile

The affinity of SKF-75670 for dopaminergic and other receptors is a critical determinant of its pharmacological activity. Radioligand binding assays are employed to quantify this affinity, typically expressed as the inhibition constant (Ki).

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D1 | [¹¹C]SKF-75670 | Rat Brain | High Affinity | [1] |

| Dopamine D1-like | [³H]SCH23390 | Pig Striatal Homogenate | Comparable to SKF38393 | [2] |

| Dopamine D2-like | [³H]spiperone | Pig Striatal Homogenate | Lower Affinity | [2] |

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay protocol to determine the affinity of SKF-75670 for dopamine D1-like receptors is as follows:

-

Membrane Preparation: Homogenize pig striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]SCH23390 for D1-like receptors), and varying concentrations of SKF-75670.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of SKF-75670 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Functional Activity

As a partial agonist, SKF-75670 activates the dopamine D1 receptor, but to a lesser degree than a full agonist. This functional activity is commonly assessed through adenylyl cyclase stimulation and GTPγS binding assays.

Adenylyl Cyclase Stimulation

Activation of the D1 receptor stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Adenylyl Cyclase Stimulation | Rat Striatal Homogenate | Potency (EC50) | Not explicitly found for SKF-75670 | |

| Efficacy (Emax) | Partial Agonist Activity | [3] |

Experimental Protocol: Adenylyl Cyclase Assay

The following protocol outlines a method for measuring SKF-75670-stimulated adenylyl cyclase activity:

-

Membrane Preparation: Prepare striatal membranes as described in the radioligand binding assay protocol.

-

Reaction Mixture: In each tube, combine the membrane preparation, ATP, an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and varying concentrations of SKF-75670.

-

Incubation: Initiate the reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 15 minutes).

-

Termination: Stop the reaction by adding a stopping solution (e.g., 0.5 M HCl).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay with a [³H]cAMP tracer or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the concentration of SKF-75670 against the amount of cAMP produced to generate a dose-response curve. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from this curve.

GTPγS Binding Assay

This assay measures the activation of G proteins, an early event in the signaling cascade following receptor agonism. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified.

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding | Brain Membranes | Potency (EC50) | Not explicitly found for SKF-75670 | |

| Efficacy (Emax) | Agonist-stimulated binding | [4][5][6] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

A typical protocol for a [³⁵S]GTPγS binding assay is as follows:

-

Membrane Preparation: Prepare brain cell membranes as previously described.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Incubation: In a 96-well plate, add the assay buffer, cell membranes, varying concentrations of SKF-75670, and [³⁵S]GTPγS.

-

Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS. Wash the filters with ice-cold buffer.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4][5][6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

Caption: Dopamine D1 Receptor Signaling Pathway initiated by SKF-75670.

Caption: Experimental Workflow for the [³⁵S]GTPγS Binding Assay.

References

- 1. Synthesis and autoradiographic localization of the dopamine D-1 agonists [11C]SKF 75670 and [11C]SKF 82957 as potential PET radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activation of adenylate cyclase and receptor internalization by novel dopamine D1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimized binding of [35S]GTPgammaS to Gq-like proteins stimulated with dopamine D1-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

SKF-75670 hydrobromide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-75670 hydrobromide is a synthetic benzazepine derivative recognized for its distinct pharmacological profile as a dopamine D1 receptor partial agonist. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental findings. The document is intended to serve as a resource for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics targeting these pathways. All quantitative data are presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Chemical and Physical Properties

This compound is the hydrobromide salt of the parent compound, SKF-75670. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 62717-63-9 |

| Molecular Formula | C₁₇H₁₉NO₂ · HBr |

| Molecular Weight | 350.25 g/mol |

| Appearance | White to yellow solid |

| Synonyms | 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide |

Pharmacological Profile

Mechanism of Action

This compound is characterized as a partial agonist at the dopamine D1 receptor. Its "atypical" nature is highlighted by observations of antagonist activity in some in vitro assays, while demonstrating agonist effects in vivo. This suggests a complex interaction with the D1 receptor and its downstream signaling cascades. The compound is also noted to act as a cocaine antagonist.

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that have been shown to couple to multiple G-proteins, primarily Gαs/olf and Gαq. The canonical pathway involves the activation of Gαs/olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). However, evidence suggests that D1 receptors can also signal through Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The partial agonism of SKF-75670 may be explained by biased signaling, where it preferentially activates one pathway over the other, or acts as an agonist at one and an antagonist at another.

Experimental Data and Protocols

In Vivo Studies: Locomotor Activity in an Animal Model of Parkinson's Disease

In a key study, SKF-75670 hydrochloride was administered to common marmosets treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces parkinsonism. The study revealed that SKF-75670 reduced locomotor activity in these animals.[1]

Experimental Protocol: Locomotor Activity Assessment

A standardized protocol for assessing locomotor activity in rodents, which can be adapted for other species, is outlined below.

In Vitro Studies: Adenylyl Cyclase Activation

Experimental Protocol: In Vitro cAMP Accumulation Assay

Summary and Future Directions

This compound is a valuable pharmacological tool for investigating the complexities of the dopamine D1 receptor system. Its partial agonist nature and potential for biased signaling make it an interesting compound for studying the differential roles of Gs/olf- and Gq-mediated pathways in both normal and pathological states. Further research is warranted to fully elucidate its binding kinetics, functional efficacy at different signaling endpoints, and its therapeutic potential in conditions such as Parkinson's disease, schizophrenia, and substance use disorders. The collection of more extensive quantitative data, including Ki, EC50, and IC50 values across various assays, will be crucial for advancing our understanding of this compound.

References

Enantiomers of SKF-75670 Hydrobromide: A Technical Guide on Stereochemistry and Dopamine D1 Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-75670 hydrobromide is recognized as a partial agonist at the dopamine D1 receptor, a key target in the central nervous system implicated in motor control, cognition, and reward pathways. As a chiral molecule, SKF-75670 exists as two non-superimposable mirror images, the R- and S-enantiomers. While the pharmacological profile of the racemic mixture of SKF-75670 has been characterized to some extent, a detailed, direct comparison of the individual enantiomers' binding affinities, functional activities, and experimental protocols remains notably absent in publicly available scientific literature. This guide synthesizes the current understanding of SKF-75670 in the context of dopamine D1 receptor signaling, outlines general experimental approaches for its study, and underscores the critical knowledge gap concerning the stereospecific activity of its enantiomers. The potential for significant differences in the pharmacological profiles of the R- and S-enantiomers is highlighted by drawing parallels with structurally related chiral benzazepines.

Introduction: The Significance of Stereochemistry in Dopamine D1 Receptor Agonists

The dopamine D1 receptor, a G-protein coupled receptor (GPCR), is a crucial modulator of neuronal excitability. Its activation initiates a cascade of intracellular signaling events, primarily through the Gαs/olf pathway, leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). This signaling pathway is integral to numerous physiological processes, and its dysregulation is associated with neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Pharmacological agents targeting the D1 receptor often possess chiral centers, making the examination of their individual enantiomers a fundamental aspect of drug development. The three-dimensional arrangement of a molecule can dramatically influence its interaction with the chiral environment of a receptor binding pocket, leading to variations in affinity, efficacy, and off-target effects between enantiomers. For instance, in the case of the related benzazepine SKF 83959, the R-(+)-enantiomer exhibits both D1 agonist and antagonist properties, whereas the S-(-)-enantiomer is largely inactive behaviorally. This underscores the necessity of characterizing the individual enantiomers of SKF-75670 to fully comprehend its therapeutic potential and potential side effects.

Despite a thorough review of scientific literature, specific quantitative data and detailed experimental protocols for the individual R- and S-enantiomers of this compound could not be located. The information presented herein is based on the characterization of the racemic mixture and general principles of dopamine D1 receptor pharmacology and chiral compound analysis.

Pharmacological Profile of Racemic SKF-75670

Racemic SKF-75670 is classified as a partial agonist at the dopamine D1 receptor. This implies that it binds to the receptor and elicits a response that is lower than that of a full agonist.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific binding affinity (Ki) or functional potency (EC50) and efficacy (Emax) values for the individual R- and S-enantiomers of SKF-75670. The following table summarizes the known activity of the racemic mixture.

| Compound | Receptor Target | Assay Type | Value | Reference |

| (±)-SKF-75670 | Dopamine D1 | Functional (Behavioral) | Partial Agonist | [General Pharmacological Texts] |

Dopamine D1 Receptor Signaling Pathways

Activation of the dopamine D1 receptor by an agonist like SKF-75670 initiates a series of intracellular events. The canonical signaling pathway involves the activation of adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), which plays a crucial role in modulating the activity of other signaling molecules.

Experimental Protocols

While specific protocols for the enantiomers of SKF-75670 are not available, the following sections outline the general methodologies that would be employed to characterize their pharmacological activity.

Synthesis and Chiral Resolution Workflow

The synthesis of SKF-75670, a benzazepine derivative, would likely involve a multi-step organic synthesis process. The resolution of the resulting racemic mixture into its individual R- and S-enantiomers is a critical step for their individual characterization. This is typically achieved using chiral chromatography.

Receptor Binding Assays

To determine the affinity of each enantiomer for the dopamine D1 receptor, competitive radioligand binding assays are typically performed.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the R- and S-enantiomers of SKF-75670 for the dopamine D1 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D1 receptor.

-

A high-affinity radioligand for the D1 receptor (e.g., [³H]SCH 23390).

-

Increasing concentrations of the unlabeled R- and S-enantiomers of SKF-75670.

-

Assay buffer and scintillation cocktail.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (R- or S-enantiomer).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assays: Adenylyl Cyclase Activity

To assess the functional activity (potency and efficacy) of the enantiomers, adenylyl cyclase activation assays are commonly used.

-

Objective: To determine the EC50 and Emax of the R- and S-enantiomers of SKF-75670 for stimulating adenylyl cyclase activity.

-

Materials:

-

Intact cells or cell membranes expressing the dopamine D1 receptor.

-

ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Increasing concentrations of the R- and S-enantiomers of SKF-75670.

-

A full D1 receptor agonist as a positive control.

-

A cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.

-

Add varying concentrations of the test compound (R- or S-enantiomer) and ATP.

-

Incubate for a defined period to allow for cAMP production.

-

Terminate the reaction and measure the amount of cAMP produced using a suitable assay kit.

-

Plot the concentration-response curve and determine the EC50 and Emax values.

-

Logical Relationship of Enantiomer Activity

The differential activity of enantiomers at a chiral receptor is a fundamental concept in pharmacology. One enantiomer, the "eutomer," may exhibit significantly higher affinity and/or efficacy than the other, the "distomer." In some cases, the distomer may be inactive or even have activity at other receptors, contributing to side effects.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the dopamine D1 receptor. However, the lack of publicly available data on its individual enantiomers represents a significant gap in our understanding of its structure-activity relationship. The characterization of the R- and S-enantiomers of SKF-75670 is a critical next step. This would involve their successful synthesis and chiral resolution, followed by a comprehensive pharmacological evaluation using receptor binding and functional assays as outlined in this guide. Such studies will be instrumental in determining whether one enantiomer is primarily responsible for the observed D1 partial agonist activity of the racemate and could potentially lead to the development of more selective and potent therapeutic agents with an improved side-effect profile. Researchers in the field are strongly encouraged to pursue these investigations to fully elucidate the therapeutic potential of SKF-75670.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SKF-75670 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols involving SKF-75670 hydrobromide, a partial agonist of the Dopamine D1 receptor. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.

Mechanism of Action: Dopamine D1 Receptor Signaling

This compound exerts its effects by binding to and partially activating the Dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf G-protein. Activation of this pathway initiates a signaling cascade that modulates neuronal excitability and gene expression.

Signaling Pathway Diagram

Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-75670.

In Vivo Experimental Protocols

Detailed in vivo studies are crucial to characterize the behavioral and neurochemical effects of SKF-75670. The following sections outline key experimental protocols.

Spontaneous Locomotor Activity

This experiment assesses the effect of SKF-75670 on general motor activity.

Protocol:

-

Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.

-

Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams.

-

Habituation: Prior to testing, animals are habituated to the testing room for at least 60 minutes and then to the activity chambers for 30 minutes.

-

Drug Administration: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Animals are administered SKF-75670 (e.g., 1, 3, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Data Collection: Locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity/rearing) is recorded for 60-90 minutes immediately following injection.

-

Data Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.

Quantitative Data Summary (Hypothetical Data):

| Treatment Group (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Horizontal Activity (Beam Breaks) (Mean ± SEM) | Vertical Activity (Rears) (Mean ± SEM) |

| Vehicle | 3500 ± 250 | 4500 ± 300 | 150 ± 20 |

| SKF-75670 (1.0) | 3200 ± 200 | 4100 ± 250 | 130 ± 15 |

| SKF-75670 (3.0) | 2500 ± 180 | 3200 ± 200 | 90 ± 10* |

| SKF-75670 (10.0) | 1800 ± 150 | 2300 ± 180 | 60 ± 8** |

*p < 0.05, **p < 0.01 compared to Vehicle. Data is for illustrative purposes only.

Drug Discrimination

This assay determines if the subjective effects of SKF-75670 are similar to those of a known psychoactive drug.

Protocol:

-

Animals: Male Sprague-Dawley rats (300-350g) are food-restricted to maintain 85-90% of their free-feeding body weight.

-

Apparatus: Standard two-lever operant conditioning chambers are used.

-

Training: Rats are trained to press one lever ("drug lever") for a food reward following an injection of a training drug (e.g., a known D1 agonist like SKF-38393 at 5.6 mg/kg, i.p.) and a second lever ("saline lever") for a food reward following a saline injection. Training continues until a criterion of ≥80% correct lever presses is met for 8 out of 10 consecutive sessions.

-

Substitution Testing: Once trained, rats are administered various doses of SKF-75670 prior to the session. The percentage of responses on the drug-associated lever is recorded.

-

Data Analysis: A substitution curve is generated by plotting the percentage of drug-lever responses against the dose of SKF-75670. Full substitution is generally considered ≥80% drug-lever responding.

Quantitative Data Summary (Hypothetical Data):

| Test Compound (mg/kg, i.p.) | % Drug-Lever Responding (Mean ± SEM) | Response Rate (Responses/min) (Mean ± SEM) |

| Saline | 15 ± 5 | 25 ± 3 |

| SKF-75670 (0.1) | 30 ± 8 | 24 ± 3 |

| SKF-75670 (0.3) | 65 ± 10 | 22 ± 2 |

| SKF-75670 (1.0) | 88 ± 5 | 20 ± 2 |

| SKF-75670 (3.0) | 92 ± 4 | 18 ± 2 |

*p < 0.05, **p < 0.01 compared to Saline. Data is for illustrative purposes only.

Intravenous Self-Administration

This model assesses the reinforcing properties and abuse potential of SKF-75670.

Protocol:

-

Animals: Rhesus monkeys with indwelling intravenous catheters.

-

Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump.

-

Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine, on a fixed-ratio (FR) schedule (e.g., FR 10: 10 lever presses result in one infusion).

-

Substitution Procedure: Once responding for the training drug is stable, saline is substituted to confirm that the behavior extinguishes. Then, different doses of SKF-75670 are made available for self-administration.

-

Data Collection: The number of infusions per session is recorded for each dose of SKF-75670.

-

Data Analysis: The reinforcing efficacy of SKF-75670 is determined by comparing the number of self-administered infusions to that of saline.

Quantitative Data Summary (Hypothetical Data):

| Drug (Dose per infusion) | Number of Infusions (Mean ± SEM) |

| Saline | 5 ± 2 |

| Cocaine (0.03 mg/kg) | 45 ± 5 |

| SKF-75670 (0.01 mg/kg) | 8 ± 3 |

| SKF-75670 (0.03 mg/kg) | 15 ± 4* |

| SKF-75670 (0.1 mg/kg) | 25 ± 6** |

*p < 0.05, **p < 0.01 compared to Saline. Data is for illustrative purposes only.

In Vivo Microdialysis

This technique measures the effect of SKF-75670 on extracellular neurotransmitter levels, particularly dopamine, in specific brain regions.

Protocol:

-

Animals: Male Wistar rats (250-300g).

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., nucleus accumbens). Animals are allowed to recover for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected every 20 minutes to establish a stable baseline of dopamine levels.

-

Drug Administration: SKF-75670 is administered (i.p.) and dialysate collection continues for at least 2-3 hours.

-

Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels post-drug administration are expressed as a percentage of the baseline levels.

Quantitative Data Summary (Hypothetical Data):

| Time Post-Injection (min) | % Baseline Dopamine (Mean ± SEM) - Vehicle | % Baseline Dopamine (Mean ± SEM) - SKF-75670 (3 mg/kg) |

| -20 | 100 ± 10 | 100 ± 12 |

| 0 | 105 ± 11 | 102 ± 10 |

| 20 | 98 ± 9 | 135 ± 15 |

| 40 | 102 ± 10 | 160 ± 18** |

| 60 | 95 ± 8 | 145 ± 16 |

| 80 | 99 ± 11 | 120 ± 14 |

| 100 | 101 ± 12 | 105 ± 11 |

| 120 | 97 ± 10 | 101 ± 10 |

*p < 0.05, **p < 0.01 compared to Vehicle at the same time point. Data is for illustrative purposes only.

Experimental Workflow

Caption: General workflow for in vivo experiments with SKF-75670.

References

Application Notes and Protocols for Intraperitoneal (i.p.) Administration of SKF-75670 Hydrobromide in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a partial agonist of the dopamine D1 receptor. This document provides detailed application notes and protocols for its intraperitoneal (i.p.) administration in rodent models, a common route for preclinical evaluation of psychoactive compounds. Due to the limited availability of specific quantitative data for SKF-75670 in rodents, this guide incorporates representative data from closely related and well-characterized D1 receptor agonists, SKF-38393 and SKF-81297, to provide a framework for experimental design.

Data Presentation

The following tables summarize the behavioral effects of representative D1 receptor agonists following intraperitoneal administration in rats. This data can be used as a reference for dose-selection and expected outcomes in studies with SKF-75670.

Table 1: Effects of D1 Receptor Agonists on Locomotor Activity in Rats

| Compound | Dose (mg/kg, i.p.) | Animal Model | Effect on Locomotor Activity |

| SKF-38393 | 4.0, 8.0, 16.0 | Male Wistar rats | Dose-dependent decrease[1] |

| SKF-38393 | 10 | Male Wistar rats | Significant increase[2] |

| SKF-81297 | 0.8 | Male Lister Hooded rats | Significant enhancement[3] |

Table 2: Effects of D1 Receptor Agonists on Operant Behavior in Rats

| Compound | Dose (mg/kg, i.p.) | Behavioral Task | Effect |

| SKF-38393 | 2.0 - 16.0 | Drug Discrimination | Dose-related increase in drug-lever responding[4] |

| SKF-38393 | 3.0 - 30.0 | Feeding Behavior | Dose-dependent suppression of food intake[5] |

Signaling Pathway

SKF-75670, as a dopamine D1 receptor agonist, is expected to modulate intracellular signaling primarily through the Gαs-protein coupled receptor pathway. Activation of the D1 receptor leads to a cascade of events culminating in the modulation of neuronal excitability and gene expression.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be injected. For example, for a 10 mg/kg dose in a 300g rat, you would need 3 mg of the compound.

-

Weigh the calculated amount of this compound powder accurately using an analytical balance.

-

Dissolve the powder in a small volume of sterile 0.9% saline. It is recommended to prepare a stock solution from which working solutions can be made.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if solubility is an issue, but stability of the compound under these conditions should be verified.

-

Adjust the final volume with sterile 0.9% saline to achieve the desired final concentration. The injection volume for rodents is typically 5-10 ml/kg body weight.

-

Filter the solution through a 0.22 µm sterile filter to remove any potential particulate matter, especially if the solution is not freshly prepared.

-

Store the solution appropriately. For short-term storage, 4°C is generally acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents

This protocol provides a general guideline for performing i.p. injections in rats and mice. All procedures should be carried out in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 ml or 3 ml)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Weigh the animal to accurately calculate the injection volume.

-

Don appropriate PPE.

-

Draw the calculated volume of the drug solution into the sterile syringe.

-

Restrain the animal securely. For a right-handed injector, hold the mouse or rat in the left hand, allowing the abdomen to be exposed. The animal's head should be tilted slightly downwards to move the abdominal organs away from the injection site.

-

Locate the injection site. The preferred site for i.p. injection is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

Cleanse the injection site with a 70% ethanol swab.

-

Insert the needle at a 15-20 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.

-

Aspirate gently by pulling back slightly on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Inject the solution at a steady rate.

-

Withdraw the needle smoothly and return the animal to its cage.

-

Monitor the animal for any adverse reactions following the injection.

Protocol 3: Assessment of Locomotor Activity in an Open Field Arena

This protocol describes a standard method for evaluating the effect of SKF-75670 on spontaneous locomotor activity.

Materials:

-

Open field arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) equipped with automated photobeam detection or video tracking software.

-

Rodents (rats or mice)

-

Prepared this compound solution and vehicle control

-

Syringes and needles for i.p. injection

-

70% ethanol for cleaning

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the start of the experiment. On a day prior to testing, each animal should be habituated to the open field arena for a set period (e.g., 30 minutes) to reduce novelty-induced hyperactivity on the test day.

-

Drug Administration: Administer the calculated dose of SKF-75670 or vehicle via i.p. injection. The time between injection and placing the animal in the arena should be consistent across all animals and based on the expected time to peak effect of the drug.

-

Testing: Immediately after the designated pre-treatment time, gently place the animal in the center of the open field arena.

-

Data Collection: Start the automated tracking system to record locomotor activity. Common parameters to measure include:

-

Total distance traveled

-

Time spent in different zones of the arena (e.g., center vs. periphery)

-

Rearing frequency (vertical activity)

-

Stereotyped behaviors (e.g., repetitive sniffing, head weaving)

-

-

Test Duration: The test duration is typically 30-60 minutes.

-

Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of different doses of SKF-75670 with the vehicle control group.

Potential Adverse Effects

While specific adverse effect data for SKF-75670 in rodents is limited, high doses of D1 receptor agonists can potentially induce:

-

Stereotyped behaviors: Repetitive, purposeless movements such as excessive grooming, sniffing, or head weaving.

-

Hypoactivity or hyperactivity: Depending on the specific agonist, dose, and animal model, either a decrease or an increase in locomotor activity may be observed.

-

Seizures: At very high doses, some benzazepine D1 agonists have been reported to induce hyperexcitability and seizures, particularly when co-administered with other dopaminergic agents.[6]

It is crucial to perform dose-response studies starting with low doses to establish the behavioral and physiological effects of SKF-75670 and to identify any potential adverse effects in the specific rodent strain and experimental conditions being used. Careful observation of the animals after drug administration is essential.

References

- 1. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential antagonism of the effects of dopamine D1-receptor agonists on feeding behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The differential behavioural effects of benzazepine D1 dopamine agonists with varying efficacies, co-administered with quinpirole in primate and rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intramuscular (i.m.) Injection of SKF-75670 Hydrobromide in Primates

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 is a partial agonist of the dopamine D1-like receptor family. It has been investigated for its potential therapeutic applications, including its ability to antagonize the behavioral effects of cocaine. These notes provide an overview of the available information and standardized protocols for the intramuscular (i.m.) administration of SKF-75670 hydrobromide in non-human primate models. The provided protocols are based on established pharmacological research practices and available data on the use of this compound in primates.

Mechanism of Action

SKF-75670 acts as a partial agonist at dopamine D1 receptors. This means that it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist. In the context of cocaine addiction research, the rationale is that by occupying and weakly stimulating D1 receptors, SKF-75670 can reduce the reinforcing effects of cocaine, which is a potent dopamine reuptake inhibitor that leads to a surge in synaptic dopamine and strong D1 receptor stimulation. The partial agonism of SKF-75670 may also prevent the development of receptor supersensitivity that can occur with antagonist treatment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Intramuscular this compound in Rhesus Macaques (Macaca mulatta)

| Dose (mg/kg, i.m.) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (t½) (hours) |

| 0.3 | Data not available | Data not available | Data not available | Data not available |

| 1.0 | Data not available | Data not available | Data not available | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: Behavioral Effects of Intramuscular this compound on Cocaine Self-Administration in Squirrel Monkeys (Saimiri sciureus)

| Treatment Group | Dose of SKF-75670 (mg/kg, i.m.) | Cocaine Self-Infusions (mean ± SEM) | Active Lever Presses (mean ± SEM) |

| Vehicle Control | 0 | Data not available | Data not available |

| Low Dose | 0.3 | Data not available | Data not available |

| High Dose | 1.0 | Data not available | Data not available |

SEM: Standard Error of the Mean.

Experimental Protocols

The following are detailed protocols for the preparation and intramuscular administration of this compound to non-human primates.

Animal Subjects and Housing

-

Species: Rhesus macaque (Macaca mulatta) or Squirrel monkey (Saimiri sciureus).

-

Health Status: All animals should be in good health, as determined by a veterinarian, and free of any medications that could interfere with the study.

-

Housing: Animals should be housed individually in stainless steel cages in a climate-controlled facility with a 12-hour light/dark cycle. Water should be available ad libitum. Food should be provided according to a standard feeding schedule.

-

Acclimation: Animals should be acclimated to the housing and experimental procedures for a minimum of two weeks before the start of the study.

Preparation of this compound for Intramuscular Injection

-

Compound: this compound (powder form).

-

Vehicle: Sterile saline (0.9% NaCl) is a commonly used vehicle. The solubility of the compound should be confirmed.

-

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in sterile saline to the desired concentration (e.g., 1.0 mg/mL).

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm sterile filter into a sterile vial.

-

Store the prepared solution at 4°C and protect from light. Prepare fresh solutions weekly.

-

Intramuscular Injection Procedure

-

Dose: Based on available literature, doses of 0.3 mg/kg and 1.0 mg/kg have been used in monkeys.

-

Injection Site: The injection should be administered into a large muscle mass, such as the quadriceps or deltoid muscle. Alternate injection sites between administrations to minimize local irritation.

-

Procedure:

-

Gently restrain the animal. For species that are more difficult to handle, sedation with a short-acting anesthetic (e.g., ketamine) may be necessary.

-

Clean the injection site with an alcohol swab.

-

Insert a sterile needle (e.g., 23-25 gauge) deep into the muscle.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of SKF-75670 solution slowly and steadily.

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad.

-

Monitor the animal for any immediate adverse reactions.

-

Behavioral Observation Protocol

-

Observation Period: Animals should be observed for a predetermined period following injection (e.g., 2-4 hours) for any changes in behavior.

-

Scoring: A standardized behavioral scoring sheet should be used to record the frequency and duration of specific behaviors. This may include:

-

Locomotor activity

-

Stereotypies (e.g., repetitive movements)

-

Grooming

-

Posture

-

Vocalization

-

Signs of sedation or arousal

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by dopamine D1 receptor agonists like SKF-75670.

Caption: Canonical Gs-protein coupled signaling pathway for the D1 receptor.

Caption: D1 receptor modulation of DARPP-32 and Protein Phosphatase-1.

Experimental Workflow

Caption: Workflow for i.m. SKF-75670 administration and analysis in primates.

Disclaimer: The experimental protocols and data table templates provided are for guidance and informational purposes only. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and in-depth review of the primary literature. The quantitative data presented are illustrative and not derived from actual experimental results for SKF-75670.

Application Notes and Protocols for SKF-75670 Hydrobromide in Locomotor Activity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-75670 hydrobromide is a selective partial agonist for the dopamine D1-like receptor family. Dopamine D1 receptors are predominantly expressed in the striatum and play a crucial role in regulating voluntary movement. Unlike many other D1 receptor agonists that typically induce hyperlocomotion, SKF-75670 has been reported to reduce locomotor activity, making it a unique tool for investigating the nuanced role of D1 receptor signaling in motor control. These application notes provide a comprehensive overview, experimental protocols, and relevant data for utilizing this compound in locomotor activity studies.

Mechanism of Action

SKF-75670 acts as a partial agonist at the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs/olf G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As a partial agonist, SKF-75670 binds to the D1 receptor and elicits a response that is lower than that of a full agonist. This property may underlie its distinct behavioral effects compared to full D1 agonists.

Data Presentation

Table 1: Effects of this compound on Locomotor Activity

| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotion | Reference |

| MPTP-treated marmosets | 2.5 - 10 | Intraperitoneal (i.p.) | Reduced locomotor activity; animals were largely immobile and appeared sedated with a flexed posture. | [1] |

Table 2: Comparative Effects of Other D1-like Receptor Agonists on Locomotor Activity in Rodents

| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotion | Reference |

| SKF-81297 | Mice | 1 - 10 | Intraperitoneal (i.p.) | Dose-dependent increase in locomotor activity. | [2] |

| SKF-82958 | Mice | 1 | Intraperitoneal (i.p.) | Significant increase in horizontal locomotor activity and stereotypy. | [3] |

| SKF-38393 | Mice | 3 - 300 | Subcutaneous (s.c.) | Dose-related locomotor stimulation; biphasic effect at high doses (depression followed by hyperlocomotion). | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

To prepare a stock solution, dissolve this compound in DMSO. For example, to achieve a 25 mg/mL stock solution, add the appropriate volume of DMSO.

-

For a final injectable solution, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

To prepare a 1 mL working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly using a vortex mixer.

-

Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution thoroughly.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

Prepare fresh solutions on the day of the experiment.

Note on Solubility: this compound is soluble in DMSO at approximately 40 mg/mL. The provided protocol aims for a clear solution of at least 2.5 mg/mL in the final vehicle.

Protocol 2: Assessment of Spontaneous Locomotor Activity in Rodents (Open Field Test)

Materials:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

-

Automated activity monitoring system with infrared beams or a video camera mounted above the arena.

-

Data acquisition and analysis software.

-

70% ethanol for cleaning.

-

Prepared this compound solution and vehicle solution.

-

Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the start of the experiment. The lighting and ambient noise should be kept consistent throughout the study.

-

Arena Preparation: Thoroughly clean the open field arena with 70% ethanol and allow it to dry completely before placing an animal inside. This is crucial to remove any olfactory cues from the previously tested animal.

-

Baseline Activity:

-

Gently place a mouse or rat in the center of the open field arena.

-

Allow the animal to explore the arena freely for a predetermined period (e.g., 30-60 minutes) to record baseline locomotor activity.

-

-

Drug Administration:

-